molecular formula C10H7ClN2O2 B13671447 3-Amino-5-chloroquinoline-2-carboxylic acid

3-Amino-5-chloroquinoline-2-carboxylic acid

Cat. No.: B13671447
M. Wt: 222.63 g/mol
InChI Key: RBYUJPHIBNABGQ-UHFFFAOYSA-N
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Description

3-Amino-5-chloroquinoline-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. . This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-chloroquinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloroaniline with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent hydrolysis . The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine or pyridine .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield . The use of environmentally benign solvents and catalysts is also emphasized in industrial settings to ensure sustainability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-chloroquinoline-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-Amino-5-chloroquinoline-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-5-chloroquinoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-chloroquinoline-2-carboxylic acid is unique due to the presence of both amino and chloro substituents, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

3-amino-5-chloroquinoline-2-carboxylic acid

InChI

InChI=1S/C10H7ClN2O2/c11-6-2-1-3-8-5(6)4-7(12)9(13-8)10(14)15/h1-4H,12H2,(H,14,15)

InChI Key

RBYUJPHIBNABGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(C=C2C(=C1)Cl)N)C(=O)O

Origin of Product

United States

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